Fenretinide Glucuronide Monosodium Salt
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Overview
Description
Fenretinide Glucuronide Monosodium Salt is a metabolite of Fenretinide, a synthetic retinoid derivative related to vitamin A. This compound has shown potential in the treatment of various conditions, including cancer, cystic fibrosis, rheumatoid arthritis, acne, and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenretinide Glucuronide Monosodium Salt typically involves the glucuronidation of Fenretinide. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale glucuronidation reactions, often using optimized conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Fenretinide Glucuronide Monosodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halides or alkoxides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Fenretinide Glucuronide Monosodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating cancer, cystic fibrosis, rheumatoid arthritis, acne, and psoriasis.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents .
Mechanism of Action
Fenretinide Glucuronide Monosodium Salt exerts its effects through multiple mechanisms. It inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound acts through both retinoid-receptor-dependent and retinoid-receptor-independent pathways. It selectively accumulates in tissues such as the breast and inhibits carcinogenesis by inducing apoptosis rather than differentiation .
Comparison with Similar Compounds
Similar Compounds
All-trans Retinoic Acid: A natural derivative of vitamin A with similar biological activities.
4-Hydroxyphenyl Retinamide: Another synthetic retinoid with comparable properties
Uniqueness
Fenretinide Glucuronide Monosodium Salt is unique due to its glucuronidation, which enhances its solubility and bioavailability. This modification allows for more efficient delivery and activity in biological systems compared to its parent compound, Fenretinide .
Properties
CAS No. |
76177-99-6 |
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Molecular Formula |
C₃₂H₄₀NNaO₈ |
Molecular Weight |
589.65 |
Synonyms |
N-[4-(β-D-Glucopyranuronosyloxy)phenyl]retinamide Monosodium Salt; β-D-Glucopyranosiduronic Acid Retinamide Deriv. |
Origin of Product |
United States |
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